molecular formula C30H28N2O5 B11633780 3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11633780
M. Wt: 496.6 g/mol
InChI Key: QKRORCFKWJEKFY-BYCLXTJYSA-N
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Description

“3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, benzoyl, and pyrrolone moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolone ring, the introduction of benzoyl and phenyl groups, and the attachment of the pyridinylmethyl group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoyl groups can be reduced to form corresponding alcohols.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl groups would yield alcohols.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of “3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H28N2O5/c1-4-15-36-24-11-8-22(9-12-24)27-26(28(33)23-10-13-25(20(3)17-23)37-16-5-2)29(34)30(35)32(27)19-21-7-6-14-31-18-21/h4-14,17-18,27,33H,1-2,15-16,19H2,3H3/b28-26+

InChI Key

QKRORCFKWJEKFY-BYCLXTJYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)O)OCC=C

Origin of Product

United States

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